molecular formula C12H13ClO3 B1457043 5-Chloro-2-(tetrahydropyran-4-yloxy)benzaldehyde CAS No. 1160656-16-5

5-Chloro-2-(tetrahydropyran-4-yloxy)benzaldehyde

Cat. No. B1457043
M. Wt: 240.68 g/mol
InChI Key: XGYVARSLYWQHIG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(tetrahydropyran-4-yloxy)benzaldehyde can be represented by the InChI code: 1S/C12H14O3/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,9,12H,5-8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-(tetrahydropyran-4-yloxy)benzaldehyde include a molecular weight of 240.68 g/mol. It should be stored at a temperature of 4°C under nitrogen . More detailed properties such as melting point, boiling point, and density were not provided in the search results.

Scientific Research Applications

Synthesis Techniques and Applications

  • Prins Cyclization for Tetrahydropyran Moiety Synthesis : Tetrahydropyrans are essential for creating biologically active compounds with potential analgesic, anti-inflammatory, or cytotoxic activities. The Prins cyclization technique, catalyzed by various zeolites and mesoporous materials, has been utilized for synthesizing compounds with a desired tetrahydropyran framework. This method highlights the importance of selecting appropriate catalysts to achieve high conversion and selectivity toward the product with a tetrahydropyran structure, which could be applicable in synthesizing derivatives of 5-Chloro-2-(tetrahydropyran-4-yloxy)benzaldehyde for various biological applications (Štekrová et al., 2015).

  • Fluorous Linker-Facilitated Chemical Synthesis : The use of fluorous linker-facilitated synthesis, including tetrahydropyran (THP)-type linkers, demonstrates a strategy for efficiently constructing molecules with complex structures. This approach could potentially be adapted for the synthesis and modification of 5-Chloro-2-(tetrahydropyran-4-yloxy)benzaldehyde, offering a pathway to explore its applications in medicinal chemistry and material science (Zhang, 2009).

  • Diversity-Oriented Synthesis of Tetrahydropyrans : The oxidative C-H bond activation has been shown as a promising route for synthesizing structurally and stereochemically diverse tetrahydropyrans. This methodology could be relevant for generating a wide range of derivatives from 5-Chloro-2-(tetrahydropyran-4-yloxy)benzaldehyde, facilitating the exploration of their biological activities and properties (Liu & Floreancig, 2010).

Safety And Hazards

This compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid getting it in eyes, on skin, or on clothing, and to use only in a well-ventilated area or outdoors . Personal protective equipment should be worn when handling this chemical .

properties

IUPAC Name

5-chloro-2-(oxan-4-yloxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c13-10-1-2-12(9(7-10)8-14)16-11-3-5-15-6-4-11/h1-2,7-8,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYVARSLYWQHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(tetrahydropyran-4-yloxy)benzaldehyde

Synthesis routes and methods

Procedure details

In a manner similar to the method described in example 4a, 5-chlorosalicylaldehyde (6 g, 39 mmol) (Aldrich) was reacted with methanesulfonic acid tetrahydropyran-4-yl ester (10 g, 46 mmol) prepared in Example 32a and K2CO3 in N,N-dimethylformamide to give 5-chloro-2-(tetrahydro-pyran-4-yloxy)-benzaldehyde as a yellow solid (Yield 2 g, 64%).
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6 g
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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